

In Vitro Antiviral Activity of Lopinavir Metabolite M-1: A Technical Overview

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Compound of Interest

Compound Name: *Lopinavir Metabolite M-1*

Cat. No.: *B15565450*

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This technical guide provides an in-depth analysis of the in vitro antiviral activity of **Lopinavir Metabolite M-1**, a key active metabolite of the HIV protease inhibitor, lopinavir. This document summarizes crucial quantitative data, outlines detailed experimental methodologies for key assays, and presents visual representations of metabolic and experimental workflows.

Executive Summary

Lopinavir, a cornerstone of antiretroviral therapy, undergoes extensive metabolism primarily by the cytochrome P450 3A4 (CYP3A4) enzyme.^{[1][2]} One of its major metabolites, M-1, has demonstrated significant antiviral activity against the Human Immunodeficiency Virus (HIV) in vitro. This guide focuses on the characterization of this activity, providing researchers with essential data and protocols for further investigation and drug development efforts.

Quantitative Antiviral Activity Data

The in vitro antiviral potency of **Lopinavir Metabolite M-1** has been quantified through enzymatic and cell-based assays. The key parameters are summarized in the table below.

Parameter	Value	Assay Type	Target	Cell Line	Conditions	Reference
K _i	0.7 pM	Enzymatic Assay	HIV Protease	N/A	N/A	[3][4]
EC ₅₀	1.413 μM	Cell-Based Assay	HIV-1_IIB_	MT-4	In the presence of 50% human serum	[3][4]

Table 1: Quantitative In Vitro Antiviral Activity of **Lopinavir Metabolite M-1** against HIV

Experimental Protocols

The determination of the antiviral activity of **Lopinavir Metabolite M-1** involves two primary types of in vitro assays: an enzymatic assay to measure the inhibition of the viral protease and a cell-based assay to assess the inhibition of viral replication in a cellular context.

HIV-1 Protease Inhibition Assay (K_i Determination)

This assay quantifies the inhibitory constant (K_i) of a compound against the HIV-1 protease enzyme. A common method is a fluorometric assay.

Principle: The assay utilizes a synthetic peptide substrate containing a cleavage site for HIV-1 protease, flanked by a fluorophore and a quencher. In the absence of an inhibitor, the protease cleaves the substrate, separating the fluorophore from the quencher and resulting in an increase in fluorescence. The presence of an inhibitor prevents this cleavage, leading to a lower fluorescence signal.

Materials:

- Recombinant HIV-1 Protease
- Fluorogenic peptide substrate

- Assay Buffer (e.g., 0.25 M potassium phosphate buffer, pH 5.6, containing glycerol, EDTA, and DTT)[5]
- **Lopinavir Metabolite M-1** (test compound)
- Fluorescence microplate reader

Procedure:

- Prepare a series of dilutions of **Lopinavir Metabolite M-1** in the assay buffer.
- In a microplate, add the recombinant HIV-1 protease to each well.
- Add the different concentrations of **Lopinavir Metabolite M-1** to the wells. Include a control with no inhibitor.
- Incubate the plate at 37°C for a predetermined time to allow for inhibitor-enzyme binding.
- Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
- Measure the fluorescence intensity kinetically over time at an excitation/emission wavelength pair appropriate for the fluorophore (e.g., Ex/Em = 330/450 nm).[6]
- The initial reaction velocities are calculated from the linear phase of the fluorescence curves.
- The K_i value is determined by fitting the data to the Michaelis-Menten equation, modified for competitive inhibition.

Anti-HIV-1 Cell-Based Assay (EC50 Determination in MT-4 Cells)

This assay determines the effective concentration of a compound that inhibits 50% of viral replication in a cell culture model. The MT-4 cell line, a human T-cell line, is highly susceptible to HIV infection and is commonly used for this purpose.[3][7]

Principle: MT-4 cells are infected with HIV-1 in the presence of varying concentrations of the test compound. After a period of incubation, the extent of viral replication is measured. This can be done by assessing the cytopathic effect of the virus (i.e., cell death), quantifying viral

antigens, or measuring the activity of viral enzymes like reverse transcriptase. A common method to assess cell viability is the MTT assay.

Materials:

- MT-4 cells
- HIV-1 stock (e.g., HIV-1_IIIB_)
- Culture medium (e.g., RPMI-1640 supplemented with fetal bovine serum, penicillin, and streptomycin)
- **Lopinavir Metabolite M-1** (test compound)
- Human serum (as required by the specific protocol)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
- Solubilization buffer (e.g., acidified isopropanol)
- Microplate reader

Procedure:

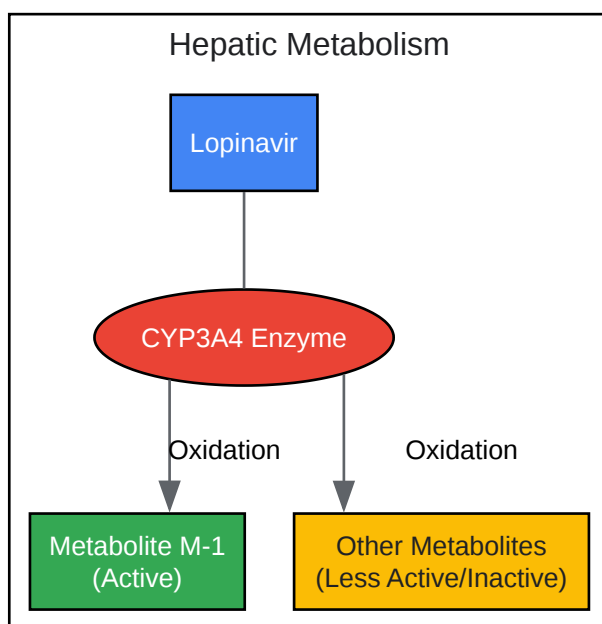
- Seed MT-4 cells in a 96-well microplate.
- Prepare serial dilutions of **Lopinavir Metabolite M-1** in culture medium. The original study for M-1 included 50% human serum in the medium.[\[4\]](#)
- Add the diluted compound to the wells containing the MT-4 cells.
- Infect the cells by adding a standardized amount of HIV-1 stock to each well, except for the uninfected control wells.
- Incubate the plate for 4-5 days at 37°C in a humidified CO2 incubator.[\[7\]](#)
- After the incubation period, add MTT solution to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

- Add a solubilization buffer to dissolve the formazan crystals.
- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- The absorbance values are proportional to the number of viable cells. The data is then plotted as cell viability versus drug concentration, and the EC50 value is calculated as the concentration at which the compound protects 50% of the cells from the viral cytopathic effect.

Visualizations

Lopinavir Metabolism to Metabolite M-1

Lopinavir is metabolized in the liver by the CYP3A4 enzyme, leading to the formation of several metabolites, including the active M-1 metabolite. This process is a critical consideration in the pharmacology of lopinavir.

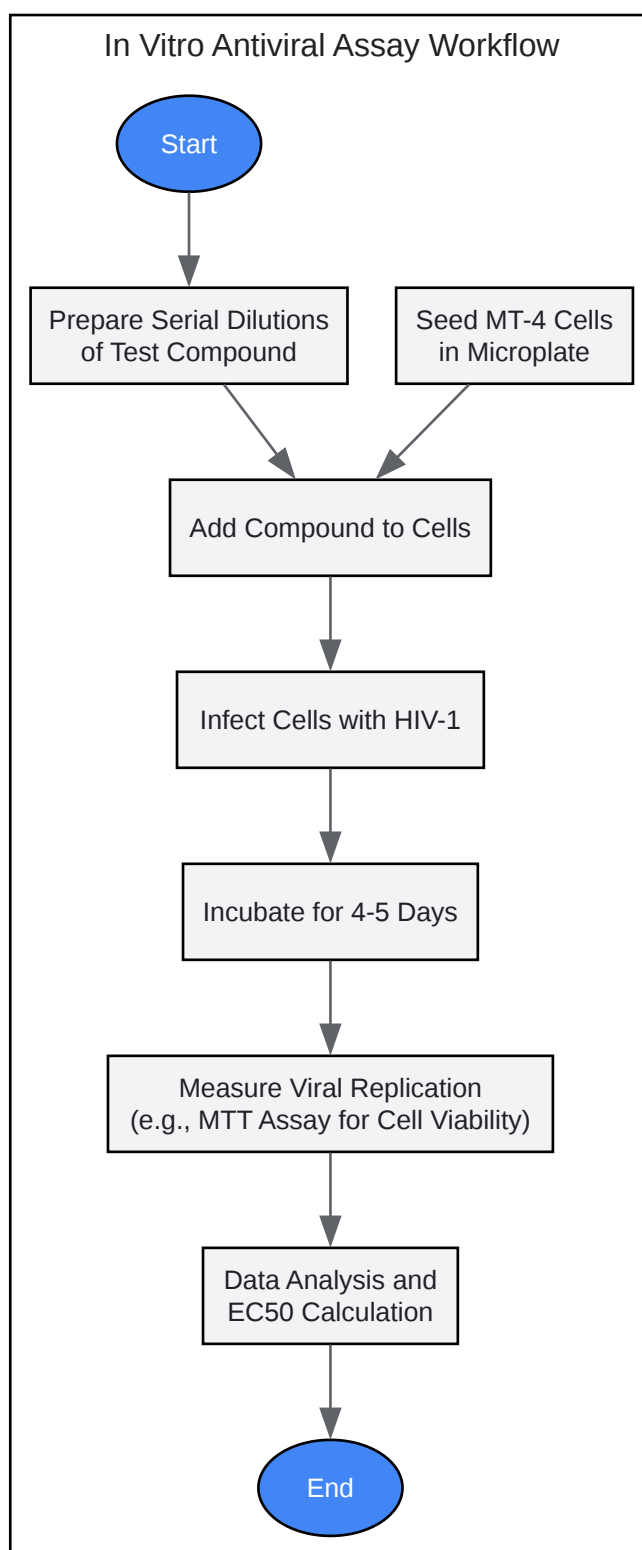


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Caption: Metabolic pathway of Lopinavir to its active M-1 metabolite via CYP3A4 oxidation.

Experimental Workflow for In Vitro Anti-HIV Activity Assessment

The following diagram illustrates the general workflow for determining the in vitro antiviral activity of a test compound like **Lopinavir Metabolite M-1**.



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Caption: General experimental workflow for determining the EC50 of an antiviral compound.

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